9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Overview
Description
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is an organic compound with the molecular formula C10H9FO2 It is a fluorinated derivative of benzoxepin, a bicyclic structure containing both benzene and oxepin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2,3,4,5-tetrahydro-1-benzoxepin-5-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.
Substitution: Formation of various substituted benzoxepin derivatives.
Scientific Research Applications
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
- 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Uniqueness
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to the presence of the fluorine atom at the 9-position, which significantly influences its chemical reactivity and biological activity. This fluorinated derivative exhibits different properties compared to its non-fluorinated counterparts, making it a valuable compound for various research applications.
Properties
CAS No. |
1094299-21-4 |
---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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